Dansyl-DL-aspartic acid DI(cyclohexylamm
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Overview
Description
Dansyl-DL-aspartic acid DI(cyclohexylamm) is a chemical compound with the molecular formula C16H18N2O6S1 and a molecular weight of 564.74 . . This compound is notable for its use in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Dansyl-DL-aspartic acid DI(cyclohexylamm) involves several steps:
Reaction of Dimethylaminonaphthalene with Sulfonic Acid: This step generates a sulfonyl compound.
Reaction with DL-Aspartic Acid: The sulfonyl compound is then reacted with DL-aspartic acid.
Reaction with Cyclohexyl Ammonium Salt: Finally, the product is reacted with a cyclohexyl ammonium salt to obtain the desired compound.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Dansyl-DL-aspartic acid DI(cyclohexylamm) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dansyl-DL-aspartic acid DI(cyclohexylamm) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: It is used in biochemical assays and as a fluorescent probe.
Medicine: It is used in drug development and pharmacological studies.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of Dansyl-DL-aspartic acid DI(cyclohexylamm) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Dansyl-DL-aspartic acid DI(cyclohexylamm) can be compared with other similar compounds, such as:
Dansyl-DL-aspartic acid: This compound lacks the cyclohexylammonium component.
Dansyl-L-aspartic acid: This compound contains only the L-isomer of aspartic acid.
Dansyl-D-aspartic acid: This compound contains only the D-isomer of aspartic acid.
The uniqueness of this compound) lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets.
Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S.2C6H13N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;2*7-6-4-2-1-3-5-6/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);2*6H,1-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANKQSXUDGQIRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745500 |
Source
|
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]aspartic acid--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-64-2 |
Source
|
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]aspartic acid--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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